

Y-27632 ROCK Inhibitor Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

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This in-depth technical guide provides a comprehensive overview of the Y-27632 inhibitor and its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This document details the mechanism of action, downstream effects, quantitative data, and relevant experimental protocols for utilizing Y-27632 as a research tool.

Introduction to the ROCK Signaling Pathway

The ROCK signaling pathway is a critical regulator of various cellular processes, primarily revolving around actin cytoskeleton dynamics. This pathway is integral to cell shape, motility, contraction, adhesion, and proliferation.^[1] The central effectors of this pathway are two highly homologous serine/threonine kinases, ROCK1 and ROCK2.^[2]

The canonical activation of the ROCK pathway begins with the activation of the small GTPase RhoA. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition often triggered by upstream signals from G protein-coupled receptors (GPCRs) or other cell surface receptors.^{[3][4]} Upon activation, GTP-bound RhoA binds to and activates ROCK kinases.^[5]

Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events. Key downstream effectors include:

- **Myosin Light Chain (MLC):** Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.[3]
- **Myosin Phosphatase Target Subunit 1 (MYPT1):** ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of MLC, thereby sustaining cellular contractility.[4]
- **LIM kinases (LIMK1 and LIMK2):** ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[1]
- **Other Substrates:** ROCK also phosphorylates other proteins involved in cytoskeletal organization and cell function, such as adducin and ezrin-radixin-moesin (ERM) family proteins.[3]

Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[4]

Y-27632: A Selective ROCK Inhibitor

Y-27632, with the chemical name (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[6] It is widely used as a biochemical tool to investigate the roles of the ROCK signaling pathway.[7]

Mechanism of Action

Y-27632 functions as an ATP-competitive inhibitor.[6] It binds to the catalytic kinase domain of ROCK1 and ROCK2, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6] This inhibition is reversible.[8]

Quantitative Data

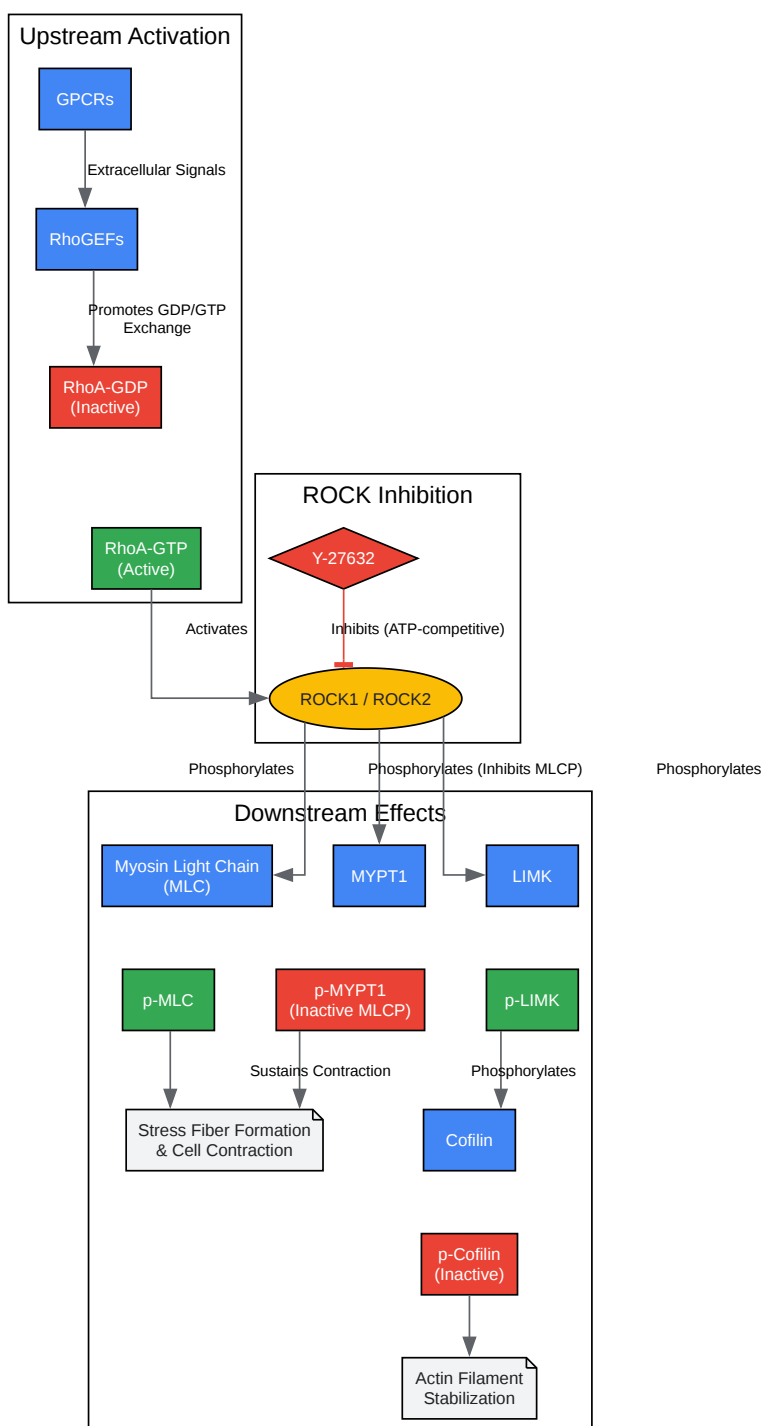
The following tables summarize key quantitative data for Y-27632.

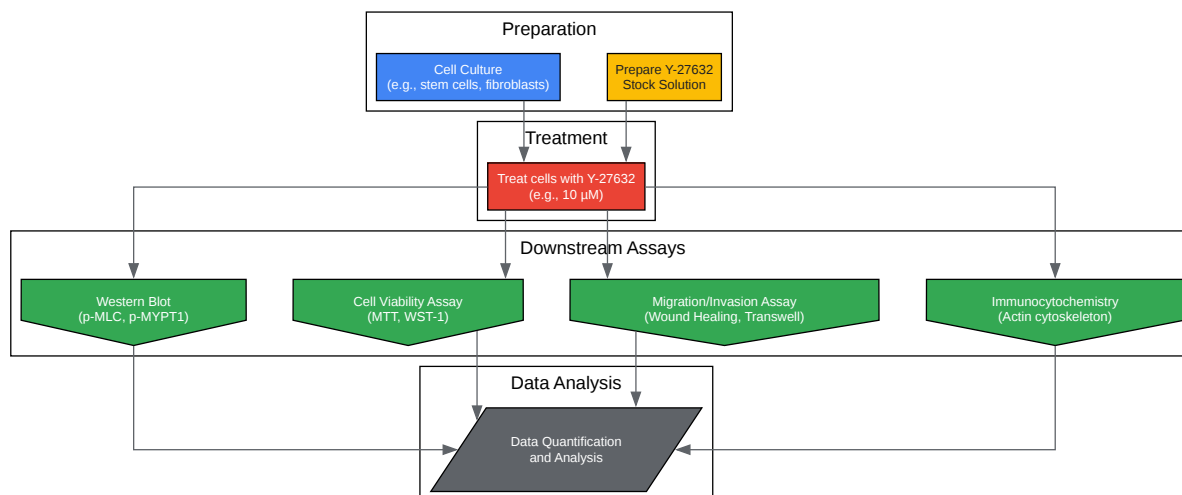
| Parameter | ROCK1 | ROCK2 | Reference |
|--------------------------|--------|--------|---------------------|
| Ki (Inhibition Constant) | 220 nM | 300 nM | [6] |

| Assay Type | Cell Line/Tissue | IC50/Effective Concentration | Reference |
|--|---------------------------------------|---|---------------------|
| Inhibition of EFS-induced contractions | Human corpus cavernosum | IC50: $3.3 \pm 0.25 \mu\text{M}$ | [8] |
| Inhibition of EFS-induced contractions | Rabbit corpus cavernosum | IC50: $2.8 \pm 0.2 \mu\text{M}$ | [8] |
| Relaxation of phenylephrine-induced tone | Human corpus cavernosum | EC50: $2.2 \pm 0.25 \mu\text{M}$ | [8] |
| Relaxation of phenylephrine-induced tone | Rabbit corpus cavernosum | EC50: $0.99 \pm 0.3 \mu\text{M}$ | [8] |
| Inhibition of MLC diphosphorylation | - | IC50: $1.3 \pm 1.2 \mu\text{M}$ (Western Blot) | [4] |
| Inhibition of MLC diphosphorylation | - | IC50: $2.1 \pm 0.6 \mu\text{M}$ (Quantitative Imaging) | [4] |
| Stem Cell Culture (general use) | Human Embryonic Stem Cells (hESCs) | 10 μM | |
| Inhibition of dissociation-induced apoptosis | Salivary Gland Stem Cells | 10 μM | |
| Increased Cloning Efficiency | Murine Prostate Stem/Progenitor Cells | 10 μM | |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying Y-27632's effects.





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